molecular formula C10H10ClFN2O B2838756 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride CAS No. 1185431-26-8

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride

Cat. No. B2838756
CAS RN: 1185431-26-8
M. Wt: 228.65
InChI Key: LAFRJYLCZWBEIQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride is a synthetic compound that belongs to the quinolone family. It is widely used in scientific research due to its diverse pharmacological properties. The compound has shown promising results in treating various diseases, including bacterial and viral infections, cancer, and neurological disorders.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride, also known as 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride:

Antibacterial Agents

3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride: has shown significant potential as an antibacterial agent. Its structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This interaction inhibits bacterial growth, making it a promising candidate for developing new antibiotics, especially against resistant strains.

Anticancer Research

This compound has been explored for its anticancer properties. Its ability to intercalate with DNA and disrupt the replication process can lead to apoptosis in cancer cells . Researchers are investigating its efficacy in treating various cancers, including breast and lung cancer, by targeting specific cellular pathways involved in tumor growth and proliferation.

Fluorescent Probes

Due to its unique chemical structure, 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride can be used as a fluorescent probe in biological imaging . Its fluorescence properties make it suitable for tracking cellular processes, studying protein interactions, and visualizing cellular components in real-time.

Enzyme Inhibition Studies

This compound is also valuable in enzyme inhibition studies. It can act as a competitive inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms . Such studies are crucial for drug development, as they help identify potential therapeutic targets and optimize drug efficacy.

Neuroprotective Agents

Research has indicated that 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride may have neuroprotective effects . It can modulate neurotransmitter levels and protect neurons from oxidative stress and apoptosis. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Research

3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride: has shown promise in antiviral research. Its ability to interfere with viral replication mechanisms makes it a potential candidate for developing antiviral drugs . Studies are ongoing to evaluate its effectiveness against viruses like HIV, influenza, and coronaviruses.

Photodynamic Therapy

In photodynamic therapy (PDT), this compound can be used as a photosensitizer . When activated by light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for treating various cancers and infections, offering a non-invasive therapeutic option.

properties

IUPAC Name

3-(aminomethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFRJYLCZWBEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185431-26-8
Record name 3-(aminomethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride
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